molecular formula C16H30O4 B14255136 Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester CAS No. 344316-90-1

Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester

Cat. No.: B14255136
CAS No.: 344316-90-1
M. Wt: 286.41 g/mol
InChI Key: ZUCVTIPWILNAMK-UHFFFAOYSA-N
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Description

Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of two tert-butyl groups attached to the butanedioic acid backbone, making it a diethyl ester derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or other derivatives.

Scientific Research Applications

Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active butanedioic acid, which can then participate in various biochemical reactions. The tert-butyl groups may influence the compound’s stability and reactivity, affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, dimethyl ester: Similar ester derivative with methyl groups instead of tert-butyl groups.

    Butanedioic acid, diethyl ester: Lacks the tert-butyl groups, making it less sterically hindered.

    Butanedioic acid, 2,3-dimethyl-, diethyl ester: Contains methyl groups at the 2,3-positions instead of tert-butyl groups.

Uniqueness

Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester is unique due to the presence of bulky tert-butyl groups, which can significantly influence its chemical properties and reactivity. These groups provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.

Properties

CAS No.

344316-90-1

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

diethyl 2,3-ditert-butylbutanedioate

InChI

InChI=1S/C16H30O4/c1-9-19-13(17)11(15(3,4)5)12(16(6,7)8)14(18)20-10-2/h11-12H,9-10H2,1-8H3

InChI Key

ZUCVTIPWILNAMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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